molecular formula C15H19N3OS2 B2809515 N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 303091-28-3

N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2809515
CAS No.: 303091-28-3
M. Wt: 321.46
InChI Key: RDZRRYLEOROBOO-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-based acetamide derivative characterized by a 4-butylphenyl group attached to the acetamide nitrogen and a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl moiety at the α-position. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . This compound’s structural framework is shared with several analogs, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-3-4-5-12-6-8-13(9-7-12)16-14(19)10-20-15-18-17-11(2)21-15/h6-9H,3-5,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZRRYLEOROBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable butylphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Acetamide Linkage: The final step involves the acylation of the thiadiazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The aromatic ring in the butylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s thiadiazole ring is known for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is largely dependent on its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The butylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Core Substituent Variations

The compound’s structure differs from analogs primarily in the substituents on the phenyl ring and the thiadiazole moiety. Key examples include:

Compound Name R (Phenyl Substituent) Thiadiazole Substituent Molecular Formula Reference
N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 4-butyl 5-methyl C₁₄H₁₇N₃OS₂
N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 4-bromo 5-methyl C₁₁H₁₀BrN₃OS₂
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide 2-nitro 5-methyl C₁₁H₁₀N₄O₃S₂
N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 4-fluoro 5-methyl C₁₁H₁₀FN₃OS₂

Key Observations :

  • Alkyl chains (e.g., butyl) introduce hydrophobicity, which may improve membrane permeability .

Physicochemical Properties

Melting Points and Stability

Melting points (M.P.) of related compounds vary with substituents:

Compound ID (from ) Substituent (R) M.P. (°C) Yield (%)
5f 2-isopropyl-5-methylphenoxy 158–160 79
5g ethylthio 168–170 78
5h benzylthio 133–135 88
  • Bulky groups (e.g., benzylthio in 5h) lower melting points due to reduced crystallinity .
  • Halogenated analogs (e.g., bromophenyl derivative in ) likely exhibit higher M.P. than alkylated derivatives like the target compound.

Spectroscopic Characterization

Key spectral data for comparison:

FTIR Analysis

  • C=O Stretch : ~1650–1654 cm⁻¹ across analogs (e.g., 1651 cm⁻¹ for 4m in ; 1654 cm⁻¹ for 4c in ).
  • N-H Stretch : ~3288–3334 cm⁻¹, consistent with acetamide N-H .

NMR Spectroscopy

  • Acetamide -CH₂- protons : Resonate at δ ~3.8–4.0 ppm (e.g., δ 3.86 in ).
  • Aromatic protons : Chemical shifts vary with substituents (e.g., δ 7.26–7.58 for chlorophenyl in ).

Enzyme Inhibition

  • BChE Inhibition : Thiadiazole derivatives in demonstrate cholinesterase inhibition, relevant for Alzheimer’s research.

Antimicrobial Activity

  • Sulfamethizole analogs () highlight the role of the thiadiazole-sulfonamide scaffold in antibacterial activity.

Q & A

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling of substituted phenyl groups (ee >90%) .
  • Chiral HPLC : Resolve enantiomers with a Chiralpak IA column (hexane/isopropanol, 90:10); confirm via circular dichroism .

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